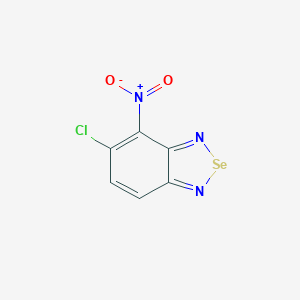

5-Chloro-4-nitro-2,1,3-benzoselenadiazole

Description

Significance of 2,1,3-Benzoselenadiazoles in Organic and Materials Chemistry

The 2,1,3-benzoselenadiazole (B1677776) system is inherently electron-deficient, a property that underpins its widespread use as a building block in the synthesis of more complex molecules and functional materials. This electron-accepting nature makes it a crucial component in the design of molecules with tailored electronic and photophysical properties.

In the realm of organic chemistry , 2,1,3-benzoselenadiazoles serve as versatile synthetic intermediates. diva-portal.org For instance, they can be readily converted to valuable diamine derivatives through deselenation reactions. diva-portal.org The selenium atom in the ring can influence the regioselectivity of reactions on the fused benzene (B151609) ring, guiding the introduction of various functional groups. The synthesis of 2,1,3-benzoselenadiazole itself is typically achieved through the condensation of an o-phenylenediamine (B120857) with selenium dioxide. mdpi.com

In materials chemistry , the significance of 2,1,3-benzoselenadiazoles is particularly pronounced. Their strong electron-accepting character makes them ideal components for creating materials with applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com When incorporated into larger conjugated systems, the benzoselenadiazole unit can facilitate intramolecular charge transfer, a phenomenon crucial for the performance of these devices. Furthermore, the unique photophysical properties imparted by the selenadiazole moiety are valuable in the development of fluorescent sensors and probes for bioimaging. mdpi.comacs.org The study of their ultraviolet-visible absorption spectra has been a key area of research in understanding their electronic structure and potential applications. acs.org

Contextualizing 5-Chloro-4-nitro-2,1,3-benzoselenadiazole within Substituted Benzoselenadiazoles

This compound is a specific derivative of the parent benzoselenadiazole structure, distinguished by the presence of a chloro substituent at the 5-position and a nitro group at the 4-position of the benzene ring. cymitquimica.com These substituents have a profound impact on the chemical and electronic properties of the core framework.

The introduction of both a chlorine atom and a nitro group, which are strongly electron-withdrawing, further enhances the electron-deficient character of the benzoselenadiazole system. This heightened electrophilicity makes the aromatic ring more susceptible to nucleophilic attack and can influence the reactivity of the entire molecule. The presence of these specific substituents makes this compound a subject of interest for creating specialized electronic materials and dyes. cymitquimica.com

The synthesis of such substituted benzoselenadiazoles often involves the nitration of a pre-existing substituted benzoselenadiazole. For example, 5-substituted-4-nitro-2,1,3-benzoselenadiazoles can be obtained by the nitration of 5-substituted-2,1,3-benzoselenadiazoles. diva-portal.org This targeted substitution allows for the fine-tuning of the molecule's properties for specific applications.

Below is a table detailing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 20718-46-1 usbio.net |

| Molecular Formula | C₆H₂ClN₃O₂Se cymitquimica.com |

| Molecular Weight | 262.52 g/mol nih.gov |

| Appearance | Yellow to orange crystalline solid cymitquimica.com |

| Melting Point | 232-233°C usbio.net |

| Solubility | Soluble in Ethyl Acetate usbio.net |

This compound is a valuable intermediate in organic synthesis and a building block in materials science, with its reactivity and electronic properties being key areas of investigation. cymitquimica.com

Properties

IUPAC Name |

5-chloro-4-nitro-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPWJERFLDFTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402424 | |

| Record name | 5-chloro-4-nitro-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20718-46-1 | |

| Record name | 5-Chloro-4-nitro-2,1,3-benzoselenadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20718-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-4-nitro-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Advanced Analytical Techniques for Benzoselenadiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and the solid state.

For 5-Chloro-4-nitro-2,1,3-benzoselenadiazole, the introduction of the strongly electron-withdrawing nitro group and the electronegative chloro group would induce significant downfield shifts for the remaining aromatic protons and carbons. ucl.ac.uk The inductive and resonance effects of these substituents decrease the electron density around the nuclei, leading to greater deshielding and higher chemical shift values. ucl.ac.uk The precise shifts would depend on the specific electronic interactions within the molecule.

Table 1: NMR Chemical Shifts for 2,1,3-Benzoselenadiazole (B1677776) Data sourced from reference mdpi.com.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.85–7.80 | m |

| ¹H | 7.47–7.41 | m |

| ¹³C | 160.5 | Cq |

| ¹³C | 129.4 | CH |

| ¹³C | 123.5 | CH |

Solvent: Chloroform-d. Cq = Quaternary Carbon, m = multiplet.

Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in the solid phase, which is particularly useful for materials with low solubility or for studying intermolecular interactions in crystals. For instance, ssNMR has been employed to analyze the complexation of benznidazole, a related heterocyclic compound, with cyclodextrin (B1172386) derivatives. conicet.gov.ar Through ¹³C cross-polarization/magic angle spinning (CP/MAS) spectra, researchers confirmed the formation of stable inclusion complexes and identified the specific interactions, such as the encapsulation of the benzene (B151609) ring within the cyclodextrin cavity. conicet.gov.ar This technique also provides insights into the amorphous state of drugs and their stabilization within a host matrix. conicet.gov.ar Such approaches would be invaluable for characterizing the solid-state structure of this compound and its potential polymorphs or complexes.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of compounds. For this compound (C₆H₂ClN₃O₂Se), the calculated monoisotopic mass is 262.90008 Da. nih.gov GC-MS data for this compound is noted in the SpectraBase database, confirming its experimental analysis. nih.gov

High-resolution mass spectrometry (HRMS) of the parent compound, 2,1,3-benzoselenadiazole, shows a calculated m/z of 183.9534 for the molecular ion [C₆H₄N₂⁸⁰Se]⁺, with an experimental value found at 183.9533. mdpi.com The fragmentation pattern of the parent compound shows the molecular ion peak as the base peak (100% relative intensity). mdpi.com For this compound, one would expect a complex isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and selenium (multiple isotopes, with ⁸⁰Se being the most abundant). The fragmentation would likely involve the loss of the nitro group (NO₂) and potentially the chlorine atom, providing structural confirmation.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FTIR spectrum of this compound, obtained using a KBr wafer, is available in the SpectraBase repository. nih.gov

Based on its structure, the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

Asymmetric and Symmetric NO₂ stretching: Strong bands typically appear in the regions of 1560–1500 cm⁻¹ (asymmetric) and 1360–1290 cm⁻¹ (symmetric).

Aromatic C=C stretching: Bands in the 1600–1450 cm⁻¹ region.

C-Cl stretching: A band in the 850–550 cm⁻¹ region.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Benzoselenadiazole ring vibrations: Characteristic skeletal vibrations of the heterocyclic ring system.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are crucial for understanding its photophysical properties.

Benzoselenadiazole derivatives are known for their luminescent properties, which can be finely tuned through chemical modification. nih.govnih.gov These compounds often form the core of donor-acceptor systems, where the benzoselenadiazole unit acts as the electron acceptor. nih.gov The introduction of various donor groups to the benzoselenadiazole core allows for the modulation of the emission wavelength over a broad spectral range. nih.gov

For example, a series of donor-acceptor-donor (D-A-D) compounds based on a benzoselenadiazole acceptor exhibited tunable luminescence from 550 nm to 700 nm, with the emission wavelength red-shifting as the electron-donating strength of the donor group increased. nih.gov The photoluminescence of these derivatives is directly related to the HOMO-LUMO energy gap. nih.gov

In this compound, the presence of the potent electron-withdrawing nitro group alongside the chloro substituent creates a strong "push-pull" system. This is expected to result in significant intramolecular charge transfer (ICT) character upon photoexcitation, leading to absorption and emission at longer wavelengths compared to the unsubstituted parent compound. acs.orgacs.org The modification of the benzoselenadiazole core is a key strategy for developing novel fluorophores for various applications, including bioimaging. nih.govacs.org

Table 2: Photoluminescence Data for Donor-Acceptor-Donor Benzoselenadiazole Derivatives Data adapted from reference nih.gov.

| Compound | Donor Group | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|---|

| 1a | Phenyl | 417 | 559 |

| 1b | Trimethoxyphenyl | 434 | 582 |

| 1c | Triphenylamine (B166846) | 468 | 622 |

| 1d | Phenylphenoxazine | 498 | 660 |

The acceptor unit for all compounds is 2,1,3-benzoselenadiazole.

Intramolecular Charge Transfer (ICT) Characteristics and Fluorescence Mechanisms

The compound this compound belongs to the nitrobenzoselenadiazole (NBSD) family, which is known for its pronounced intramolecular charge transfer (ICT) properties. The structure of these compounds is defined by an electron "push-pull" system. In this specific molecule, the benzoselenadiazole nucleus acts as an electron-accepting (pull) moiety, and this effect is significantly intensified by the presence of a strongly electron-withdrawing nitro (-NO2) group. The chlorine atom also contributes to the electron-deficient nature of the aromatic system.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In push-pull systems like this, the HOMO is typically localized on the more electron-rich part of the molecule (the benzene ring), while the LUMO is centered on the electron-withdrawing portion (the nitrobenzoselenadiazole core). This spatial separation of electron density in the excited state is the essence of ICT.

The fluorescence of NBSD derivatives is highly sensitive to their molecular structure and environment. The reaction of NBSD compounds with other molecules, for instance through a nucleophilic aromatic substitution (SNAr) mechanism, can lead to significant changes in their fluorescence properties, often resulting in fluorescence emission through ICT or photoinduced electron transfer (PET) mechanisms.

The photophysical properties of NBSD derivatives can be tuned by altering substituents. Replacing the oxygen atom in the analogous nitrobenzoxadiazole (NBD) compounds with selenium to form the NBSD core results in red-shifted absorption and emission spectra. nih.gov For example, an aminopropyl-substituted NBSD showed absorption and emission maxima at 510 nm and 606 nm, respectively, compared to 486 nm and 542 nm for its NBD counterpart. nih.gov Further modifications, such as conjugating the NBSD core with amino acids and alkylamines, have produced derivatives with absorption maxima around 488 nm and emission maxima near 601 nm. acs.org The introduction of different functional groups can lead to distinct emission wavelengths, which is a key feature for developing selective fluorescent probes. For instance, one NBSD derivative exhibits yellow fluorescence at 560 nm when reacting with homocysteine, but red fluorescence at 630 nm upon reaction with cysteine. acs.org

Table 1: Photophysical Properties of Selected Nitrobenzoselenadiazole (NBSD) Derivatives This table presents data for related NBSD compounds to illustrate the typical spectroscopic characteristics of this class of molecules, as specific data for this compound is not readily available in the cited literature.

| Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| NBSD-1 (2-deoxyglucose amine conjugate) | ~490 | 605 | ~115 | nih.gov |

| NBSD-4 (Amino acid/alkylamine conjugate) | 488 | 601 | 113 | acs.org |

| NBSD-11 (Phenol conjugate, post-reaction with Cys) | Not Specified | 630 | Not Specified | acs.org |

| NBSD-11 (Phenol conjugate, post-reaction with Hcy) | Not Specified | 560 | Not Specified | acs.org |

| Aminopropyl-NBSD | 510 | 606 | 96 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For compounds like this compound, this method provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding its chemical reactivity and intermolecular interactions.

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures, such as the cocrystal of 2,1,3-benzoselenadiazole (BSA) and 4-nitrophenol (B140041) (NP), offers significant insight. bohrium.com In the 1:1 cocrystal of BSA and NP, the analysis revealed a monoclinic P21/c space group. bohrium.com The structure is organized by a combination of non-covalent interactions, including O–H···N hydrogen bonds and N–Se···O chalcogen bonds, which connect the molecules into one-dimensional ribbons. bohrium.com These ribbons are further stabilized by π···π stacking interactions between adjacent 2,1,3-benzoselenadiazole molecules, forming a two-dimensional network. bohrium.com

Table 2: Crystallographic Data for a Related 2,1,3-Benzoselenadiazole (BSA) Cocrystal This table presents data for the 1:1 cocrystal of 2,1,3-benzoselenadiazole and 4-nitrophenol to illustrate the type of information obtained from X-ray crystallography for this class of compounds.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₉N₃O₃Se | bohrium.com |

| Crystal System | Monoclinic | bohrium.com |

| Space Group | P2₁/c | bohrium.com |

| Key Intermolecular Interactions | O–H···N Hydrogen Bonds, N–Se···O Chalcogen Bonds, π···π Stacking | bohrium.com |

| Se···N Chalcogen Bond Distance (Å) | 2.88 | bohrium.com |

| H···N Hydrogen Bond Distance (Å) | 1.96 | bohrium.com |

Spectroelectrochemical Methods for Reaction Mechanism Elucidation

Spectroelectrochemistry combines electrochemical techniques, such as cyclic voltammetry (CV), with simultaneous spectroscopic measurements (e.g., UV-Vis absorption spectroscopy) to study reaction mechanisms. This approach is particularly powerful for elucidating the complex redox behavior of nitroaromatic compounds like this compound.

The electrochemical reduction of nitroaromatic compounds is a complex process that is highly dependent on factors like pH, the solvent system, and the nature of other substituents on the aromatic ring. acs.org In general, the reduction of a nitro group (R-NO2) is an irreversible, multi-electron process. researchgate.net The first step is typically a one-electron reduction to form a nitro radical anion (R-NO2•−). researchgate.net This radical species can be stable under certain conditions, particularly in aprotic solvents, but is often highly reactive. Subsequent reduction and protonation steps can lead to the formation of a nitroso derivative (R-NO) and ultimately a hydroxylamine (B1172632) derivative (R-NHOH), which involves a total of four electrons and four protons in acidic media. acs.orgresearchgate.net

Spectroelectrochemistry allows for the direct observation of these transient intermediates. By applying a potential and scanning it, CV reveals the potentials at which redox events occur. Simultaneously, the UV-Vis spectrometer records the corresponding changes in the absorption spectrum, allowing for the identification of species that are generated and consumed at the electrode surface. For example, the formation of the nitro radical anion is often associated with the appearance of a new, distinct absorption band. bohrium.com

For this compound, spectroelectrochemistry could be used to:

Determine the reduction potential for the formation of its nitro radical anion.

Assess the stability of this radical anion.

Identify subsequent reduction products, such as the corresponding hydroxylamine.

Investigate the kinetics of the coupled chemical reactions.

The reduction potential is sensitive to the electronic effects of the substituents. The strong electron-withdrawing nature of the chloro and benzoselenadiazole moieties would likely make the nitro group on this compound easier to reduce compared to nitrobenzene (B124822).

Table 3: Typical Electrochemical Reduction Steps of Nitroaromatic Compounds This table outlines the general mechanism for the electrochemical reduction of nitroaromatic compounds, which is applicable to the study of this compound.

| Reaction Step | Description | Technique for Observation | Reference |

|---|---|---|---|

| R-NO₂ + e⁻ ⇌ R-NO₂•⁻ | One-electron reduction to form a nitro radical anion. Can be reversible in aprotic media. | Cyclic Voltammetry (first reduction wave), UV-Vis (new absorption band) | researchgate.net |

| R-NO₂•⁻ + 3e⁻ + 4H⁺ → R-NHOH + H₂O | Further irreversible reduction of the radical anion to a hydroxylamine derivative in protic media. | Cyclic Voltammetry (irreversible peak), UV-Vis (disappearance of radical anion spectrum) | acs.orgresearchgate.net |

| R-NHOH ⇌ R-NO + 2H⁺ + 2e⁻ | Reversible two-electron oxidation of the hydroxylamine to a nitroso derivative. | Cyclic Voltammetry (redox couple observed on reverse scan) | researchgate.net |

Advanced Research Applications and Methodological Contributions of Benzoselenadiazole Frameworks

Applications in Advanced Materials Science

The inherent properties of the benzoselenadiazole core, such as its planarity, electron-accepting nature, and the heavy atom effect of selenium, make it a valuable building block in the design of novel organic materials for electronic and photonic applications.

Benzoselenadiazole derivatives have been recognized for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com In OLEDs, materials incorporating the benzoselenadiazole unit have been investigated for their emissive properties, particularly in the near-infrared (NIR) region. For instance, OLEDs fabricated with borylated benzoselenadiazole derivatives have demonstrated emission centered at 723 nm. rsc.org The electron-deficient nature of the benzoselenadiazole core helps in tuning the energy levels of the material to facilitate efficient charge injection and transport, which is crucial for OLED performance.

In the realm of OPVs, benzoselenadiazole-based molecules are employed as non-fullerene acceptors (NFAs) and as components in donor-acceptor type polymers and small molecules. nih.govnih.gov The ability to tune the band gap, absorption range, and charge separation properties makes them highly suitable for these applications. nih.govnih.gov Theoretical studies on novel A2-D-A1-D-A2 type non-fullerene acceptors with a benzoselenadiazole central core have shown that modifying the terminal acceptor groups can enhance photovoltaic characteristics. acs.org These modifications can lead to narrower band gaps and improved charge separation between donor and acceptor components. nih.gov For example, a donor-acceptor-donor (D-A-D) type organic semiconductor, 4,4'-(benzo[c] nih.govnih.govmdpi.comselenadiazole-4,7-diyl)bis(N,N-diphenylaniline) (Se-2TPA), has been successfully used as a donor material in bulk-heterojunction organic solar cells, achieving a power conversion efficiency (PCE) of approximately 5.29% with the use of an additive. sciopen.com

The benzoselenadiazole moiety has been successfully integrated into the structure of both metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), imparting them with valuable photophysical and catalytic properties. nih.govresearchgate.net

Benzoselenadiazole derivatives functionalized with appropriate coordinating groups, such as carboxylates or amines, serve as organic linkers or ligands in the construction of MOFs and COFs. nih.govrsc.org For example, a benzoselenadiazole-functionalized terphenyldicarboxylic acid (TPDC) ligand has been used to construct a zirconium-based MOF with a UiO-68 framework (UiO-68Se). nih.govacs.org Similarly, in COF synthesis, 4,4′-(benzoselenadiazole-4,7-diyl)dianiline has been reacted with 1,3,5-triformylphloroglucinol to create a highly crystalline COF (TpBSe-COF). rsc.org The rigid and planar structure of the benzoselenadiazole unit helps in the formation of ordered, porous frameworks. mdpi.com

The incorporation of benzoselenadiazole units into MOF and COF structures is a key strategy for tuning their properties. These units can act as photosensitizers, enabling the frameworks to absorb visible light and generate charge carriers for photocatalysis. mdpi.comnih.gov The introduction of the selenium atom can also enhance intersystem crossing due to the heavy-atom effect, which is beneficial for applications like photodynamic therapy. mdpi.com

For instance, the UiO-68Se MOF demonstrates efficient photocatalytic activity for aerobic cross-dehydrogenative coupling reactions under visible light. nih.govacs.org In another study, a benzoselenadiazole-doped MOF (Se-MOF) exhibited a higher efficacy in generating singlet oxygen (¹O₂) compared to a similar MOF without the benzoselenadiazole unit, making it effective for the photodynamic inactivation of bacteria. mdpi.com

In COFs, the benzoselenadiazole unit extends the visible light absorption and accelerates electron transfer. rsc.orgrsc.org The TpBSe-COF, for example, is an effective photocatalyst for the selective aerobic oxidation of organic sulfides to sulfoxides, with its activity being significantly enhanced when used in synergy with TEMPO. rsc.orgrsc.org Donor-acceptor COFs incorporating benzoselenadiazole units exhibit broad light absorption and a narrow optical band gap, making them effective heterogeneous photocatalysts for reactions like the reductive dehalogenation of phenacyl bromide derivatives. nih.gov

Benzoselenadiazole is a key building block for conjugated polymers used in a variety of optoelectronic devices. sciopen.com Its electron-deficient character, when alternated with electron-rich units in a polymer backbone, creates a donor-acceptor (D-A) structure. This architecture is fundamental to tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the band gap and absorption spectrum. nih.gov

These polymers have found applications in organic solar cells and other photodetectors. sciopen.com The inclusion of the benzoselenadiazole unit can enhance intramolecular charge transfer, which is beneficial for the performance of these devices. rsc.org Research has shown that polymers based on triphenylamine (B166846) and benzoselenadiazole derivatives can have broad absorption bands, making them suitable for absorption-enhanced polymer solar cells. sciopen.com

The benzoselenadiazole core is instrumental in designing molecules with enhanced intramolecular charge transfer (ICT) characteristics. rsc.org This is due to its strong electron-accepting nature. By pairing it with electron-donating moieties within the same molecule, a significant redistribution of electron density occurs upon photoexcitation, leading to a large change in dipole moment. This ICT character is evident in the positive solvatochromism observed in some benzoselenadiazole fluorophores, where the emission wavelength shifts to longer wavelengths in more polar solvents. researchgate.net

The ability to tune charge transfer is critical for applications in photovoltaics, where efficient charge separation at donor-acceptor interfaces is paramount. nih.gov Studies combining benzoselenadiazole-based linkers with thermally activated delayed fluorescence (TADF) molecules have explored how subtle structural modifications, such as the inclusion of an acetylenic bridge, can modulate interfacial energy and charge transfer processes. nih.govacs.orgresearchgate.net Such precise control over photoinduced processes is crucial for optimizing the performance of OLEDs and other organic electronic devices. acs.org

Development as Photosensitizers

The 5-Chloro-4-nitro-2,1,3-benzoselenadiazole core is integral to the development of a novel class of organic photosensitizers. Photosensitizers are molecules that, upon absorbing light, can induce a chemical change in another molecule. Nitrobenzoselenadiazoles are recognized as low molecular weight photosensitizers that possess favorable characteristics for biological applications, such as a neutral charge and the ability to be excited by visible light. nih.gov

Upon illumination, these photosensitizers can transition to an excited state and generate reactive oxygen species (ROS), including singlet oxygen. nih.gov This property is the basis for their application in photodynamic therapy (PDT), a strategy that uses light and a photosensitizer to destroy target cells. Research has demonstrated that amino-substituted nitrobenzoselenadiazoles, derived from the 5-chloro-4-nitro precursor, predominantly produce singlet oxygen over radical anions upon light irradiation. nih.gov

A key research direction involves creating "caged" versions of these photosensitizers to control their activity. By introducing a temporary chemical group (a "cage"), the photosensitizer's ability to generate singlet oxygen is suppressed. This cage can be designed to be removed by a specific trigger, such as a change in pH or the presence of a particular biomolecule, thereby activating the photosensitizer with high spatiotemporal precision. nih.gov This strategy allows for targeted cell destruction only after the photosensitizer has been activated, enhancing the safety and efficacy of potential therapeutic applications. nih.gov

Table 1: Photosensitizer Characteristics of Nitrobenzoselenadiazole Derivatives

| Feature | Description | Reference |

|---|---|---|

| Core Structure | Nitrobenzoselenadiazole | nih.gov |

| Excitation | Visible light range | nih.gov |

| Primary Product | Singlet Oxygen (¹O₂) | nih.gov |

| Key Application | Photodynamic Therapy (PDT) | nih.gov |

| Control Strategy | Chemical "caging" to regulate photoactivity | nih.gov |

Roles in Catalysis Research

The application of the this compound framework extends into various domains of catalysis, including photocatalysis and heterogeneous catalysis.

Photocatalytic Applications (e.g., Organic Transformations, CO2 Reduction, Dehalogenation)

As established photosensitizers, benzoselenadiazole derivatives have inherent potential for photocatalysis. Organic photosensitizers are broadly applied in promoting chemical reactions with light, including the generation of solar fuels through the reduction of water and carbon dioxide. nih.gov The ability of the nitrobenzoselenadiazole core to generate singlet oxygen upon illumination can be harnessed for various photocatalytic organic transformations, such as the oxidative coupling of arylamines to form azoaromatics. nih.govrsc.org In such reactions, molecular oxygen can act as both the light-absorbing chromophore and the oxidant, facilitated by the photosensitizer. rsc.org

While the benzoselenadiazole framework is suitable for photocatalytic applications like CO₂ reduction, specific studies detailing the use of the this compound derivative for these particular transformations were not prominent in the reviewed literature. However, its fundamental photosensitizing properties suggest it is a viable candidate for such research.

Heterogeneous Catalysis with Benzoselenadiazole-Doped Materials

A significant advancement in catalysis involves the immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts, which are more stable and easier to separate from reaction mixtures. The benzoselenadiazole scaffold has been successfully integrated into such systems.

A notable example is the creation of a zirconium-based metal-organic framework (MOF) doped with a benzoselenadiazole-containing ligand. This approach creates a highly porous and crystalline material where the photosensitizing benzoselenadiazole unit is an integral part of the solid structure. These benzoselenadiazole-doped MOFs have demonstrated efficacy as heterogeneous photocatalysts, particularly for the photodynamic inactivation of bacteria and the inhibition of biofilm formation under visible light irradiation. The MOF structure prevents the aggregation of the photosensitizer, which can occur in solution and quench its activity, thus maintaining high efficiency in generating singlet oxygen.

Catalysts in Cross-Coupling and C-H Functionalization Reactions

In the context of cross-coupling and C-H functionalization reactions, the benzoselenadiazole ring is typically the substrate being chemically modified rather than the catalyst itself. These reactions are powerful tools in organic synthesis for creating complex molecules from simpler precursors.

Research has focused on the derivatization of the benzothiadiazole (a close sulfur analog) and benzoselenadiazole core through transition-metal-catalyzed C-H functionalization. acs.orgresearchgate.net For instance, iridium-catalyzed C-H borylation allows for the introduction of boryl groups at specific positions on the ring, creating versatile building blocks for further synthesis. acs.org Similarly, ruthenium and palladium catalysts have been used to perform arylations on the benzoselenadiazole scaffold. acs.orgmdpi.com

Furthermore, nitroarenes, such as this compound, can serve as electrophilic coupling partners in transition-metal-catalyzed cross-coupling reactions. rhhz.net In these reactions, a catalyst (e.g., based on palladium or rhodium) facilitates the formation of a new bond (e.g., C-C, C-N, C-O) by coupling the nitroarene with a nucleophilic partner, such as an organoboron compound (Suzuki-Miyaura coupling) or an amine (Buchwald-Hartwig amination). rhhz.netnih.gov In this role, the benzoselenadiazole derivative is a key reactant that gets incorporated into the final product, not the agent that catalyzes the transformation. rhhz.net

Development as Fluorescent Probes and Chemical Sensors

The distinct photophysical properties of the benzoselenadiazole scaffold make it an excellent component for building fluorescent probes and chemical sensors.

Design Principles for Analyte-Sensing Optical Devices

The design of fluorescent probes for detecting specific analytes relies on a modular approach, which is well-suited to the benzoselenadiazole framework. mdpi.com The fundamental principle involves integrating a "recognition unit" with a "signaling unit." The recognition unit is a chemical moiety designed to selectively bind to the target analyte, while the signaling unit is a fluorophore that reports this binding event through a change in its optical properties (e.g., turning fluorescence on or off, or shifting the emission color). mdpi.com

The 2,1,3-benzoselenadiazole (B1677776) core serves as an effective signaling unit. Its fluorescence is highly sensitive to its chemical environment, a characteristic that stems from an efficient Intramolecular Charge Transfer (ICT) process. In this compound, the benzoselenadiazole ring acts as an electron acceptor, and this effect is intensified by the strongly electron-withdrawing nitro group. When a suitable electron-donating group is attached to this core, a potent donor-acceptor fluorophore is created.

The general design principles for creating analyte-sensing devices using this framework are summarized below.

Table 2: Design Principles for Benzoselenadiazole-Based Optical Sensors

| Principle | Description | Relevance to this compound |

|---|---|---|

| Modular Design | The sensor consists of a recognition unit (for analyte binding) and a signaling unit (the fluorophore). mdpi.com | The benzoselenadiazole core is the signaling unit. A reactive or binding site is attached to it to serve as the recognition unit. |

| Sensing Mechanism | Can be a reversible interaction (chemosensor) or an irreversible chemical reaction (chemodosimeter) with the analyte. mdpi.com | The chloro group on the ring is a potential site for nucleophilic substitution, enabling chemodosimeter designs. |

| Intramolecular Charge Transfer (ICT) | The molecule has electron-donating and electron-accepting parts. Analyte interaction alters the ICT process, causing a change in fluorescence. mdpi.com | The nitro-substituted benzoselenadiazole is a strong electron-accepting signaling unit, ideal for creating ICT-based probes. |

| Analyte Selectivity | The recognition unit is chemically tailored to interact specifically with one type of analyte, avoiding interference from other species. mdpi.com | The choice of the functional group attached to the benzoselenadiazole core determines the analyte to be detected. |

Absence of Specific Research Hinders Detailed Analysis of this compound in Fluorescence Sensing

The foundational principles of fluorescence modulation in chemical sensors typically revolve around well-established mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). These processes allow the fluorescence output of a molecule to be sensitively altered by the presence of a specific analyte.

For instance, the NBSD framework, characterized by its electron-donating and electron-withdrawing moieties, possesses a "push-pull" electronic structure. This inherent characteristic makes NBSD derivatives, in general, prime candidates for ICT-based sensing. In a typical ICT mechanism, the interaction with an analyte can alter the electronic distribution within the molecule, leading to a measurable shift in the fluorescence emission spectrum.

Similarly, the PET mechanism often involves a fluorophore linked to a receptor unit. In the absence of an analyte, the receptor can quench the fluorophore's emission through electron transfer. Upon binding of the analyte to the receptor, this quenching process is inhibited, leading to a "turn-on" fluorescence signal.

FRET, on the other hand, relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, a principle that can be harnessed for sensing applications where analyte binding causes a conformational change that alters this distance.

However, without specific research focused on this compound, any discussion of its behavior in the context of these mechanisms would be purely speculative. The scientific record accessible through comprehensive searches does not currently contain the detailed experimental data or theoretical studies necessary to construct an accurate and informative analysis of its role in fluorescence modulation for sensing applications. Such an analysis would require specific data from studies investigating its interaction with various analytes and the resulting photophysical changes, which are not presently available.

Further research is needed to explore the potential of this compound as a fluorescent sensor and to elucidate the specific mechanisms that would govern its fluorescence response to different chemical species.

Future Directions and Emerging Research Avenues for 5 Chloro 4 Nitro 2,1,3 Benzoselenadiazole Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 5-Chloro-4-nitro-2,1,3-benzoselenadiazole and its derivatives is likely to move beyond traditional methods, embracing more sustainable and efficient approaches. While classical syntheses of benzoselenadiazoles often rely on the condensation of o-phenylenediamines with selenium dioxide, future research could focus on greener alternatives. mdpi.com The development of methodologies that minimize hazardous reagents and solvents, reduce reaction steps, and improve atom economy will be crucial. nih.gov

Emerging trends in synthetic organic chemistry, such as C-H bond activation and photocatalysis, offer promising avenues for the construction and modification of the benzoselenadiazole scaffold. researchgate.net These techniques could provide more direct and regioselective routes to functionalized derivatives, avoiding the multi-step sequences often required in traditional syntheses. The exploration of flow chemistry for the synthesis of selenium-containing heterocycles could also lead to safer and more scalable production methods.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Green Chemistry Protocols | Reduced environmental impact, increased safety, lower cost. | Use of non-toxic solvents, catalyst recycling, energy efficiency. nih.gov |

| C-H Activation/Arylation | Direct functionalization, high atom economy, regioselectivity. | Palladium-catalyzed cross-coupling, direct arylation. nih.gov |

| Photocatalysis | Mild reaction conditions, novel reactivity pathways. | Visible-light-mediated synthesis, radical-based transformations. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Continuous manufacturing processes for selenium heterocycles. |

Advanced Functionalization for Tailored Molecular Architectures

The chloro and nitro groups on the this compound ring are key handles for advanced functionalization, allowing for the creation of a diverse library of derivatives with tailored properties. The chlorine atom is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups, such as amines, alkoxides, and thiolates. This would allow for the fine-tuning of the electronic and photophysical properties of the molecule.

The nitro group can be reduced to an amino group, which can then be further modified through various reactions, including diazotization and amide bond formation. This opens up possibilities for creating complex molecular architectures, such as donor-acceptor-donor (D-A-D) type structures, which are of great interest in materials science. sciopen.comresearchgate.net The ability to selectively functionalize at different positions on the benzoselenadiazole core will be a key area of future research, enabling the precise control of molecular properties for specific applications.

| Functionalization Strategy | Target Moieties | Potential Applications |

| Nucleophilic Aromatic Substitution | Amines, ethers, thioethers | Tuning of electronic properties, development of fluorescent probes. |

| Nitro Group Reduction | Primary amines | Building blocks for polymers, precursors for further derivatization. |

| Cross-Coupling Reactions | Aryl groups, alkynes, vinyl groups | Extension of π-conjugation, creation of novel chromophores. |

| Directed C-H Borylation | Boronic esters | Versatile intermediates for further functionalization. rsc.org |

Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance

The unique electronic properties of the benzoselenadiazole core make this compound an attractive building block for the construction of hybrid organic-inorganic materials. The nitrogen atoms in the selenadiazole ring can act as ligands for metal ions, opening up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). mdpi.com The integration of this compound into such materials could lead to novel properties, such as enhanced catalytic activity, gas storage capabilities, or unique photophysical behavior.

Furthermore, benzoselenadiazole derivatives have been successfully incorporated into covalent organic frameworks (COFs), which are crystalline porous polymers with potential applications in photocatalysis and electronics. rsc.orgresearchgate.net The functional groups on this compound could be used to anchor the molecule to inorganic surfaces, such as quantum dots or nanoparticles, creating hybrid materials with synergistic properties for applications in sensing, imaging, and light-harvesting.

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Techniques

A deeper understanding of the fundamental properties of this compound will be crucial for its rational design and application in various fields. Advanced spectroscopic techniques, such as ultrafast transient absorption spectroscopy and time-resolved fluorescence spectroscopy, can be employed to probe the excited-state dynamics and intramolecular charge transfer (ICT) processes that are characteristic of benzoselenadiazole derivatives. acs.org

Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), will play a pivotal role in elucidating the electronic structure, photophysical properties, and reactivity of this molecule. acs.orgmdpi.commdpi.com These theoretical studies can predict how different functional groups will influence the molecule's properties, guiding synthetic efforts towards the development of materials with desired characteristics. The combination of advanced spectroscopic and computational methods will provide a comprehensive picture of the structure-property relationships in this class of compounds.

| Technique | Information Gained | Research Focus |

| Ultrafast Spectroscopy | Excited-state lifetimes, charge transfer dynamics. | Understanding photophysical processes for optoelectronic applications. |

| 77Se NMR Spectroscopy | Local chemical environment of the selenium atom. | Characterization of novel derivatives and their interactions. acs.org |

| Density Functional Theory (DFT) | Ground and excited-state electronic structure, molecular orbitals. | Predicting photophysical properties and reactivity. acs.orgmdpi.com |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects. | Understanding self-assembly and interactions in complex environments. |

Unexplored Applications in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry offers exciting and largely unexplored avenues for the application of this compound. The selenium atom in the benzoselenadiazole ring can participate in chalcogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined nanostructures. nih.gov The interplay of chalcogen bonding with other non-covalent interactions, such as hydrogen bonding and π-π stacking, could lead to the formation of complex and functional supramolecular architectures. mdpi.com

The self-assembly of this compound derivatives could be exploited to create novel materials, such as organogels, liquid crystals, and self-assembled monolayers (SAMs). nih.govirb.hr These materials could find applications in areas such as sensing, drug delivery, and molecular electronics. The design of molecules that can self-assemble into specific structures with desired functions will be a key challenge and a major focus of future research in this area.

Q & A

Basic: What are the standard synthetic routes for preparing 5-Chloro-4-nitro-2,1,3-benzoselenadiazole?

Methodological Answer:

The synthesis typically involves cyclization reactions under controlled conditions. For example:

- Step 1: React a selenophene precursor (e.g., 4-amino-substituted benzoselenadiazole) with nitro-substituted electrophiles in anhydrous ethanol.

- Step 2: Add glacial acetic acid as a catalyst and reflux for 4–6 hours to promote cyclization (analogous to methods for benzothiadiazoles in and benzoxazoles in ).

- Step 3: Purify the product via vacuum filtration and recrystallization using ethanol or dichloromethane.

Key Considerations: Optimize molar ratios (e.g., 1:1 for precursor and nitro reagent) and monitor reaction progress via TLC .

Basic: How is this compound characterized structurally?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to determine dihedral angles and substituent orientations (as demonstrated for benzothiazoles in ).

- Spectroscopy: Use -/-NMR to confirm aromatic proton environments and chlorine/nitro group positions. Compare shifts with databases like ChemIDplus ().

- Mass Spectrometry: Validate molecular weight (e.g., via HRMS) against theoretical values (e.g., ~285 g/mol for CHClNOSe) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (argon) at –20°C to prevent selenium oxidation (similar to benzothiadiazole storage in ).

- Handling: Use fume hoods, nitrile gloves, and eye protection. Avoid contact with reducing agents (risk of nitro group decomposition).

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can synthetic yields be optimized for this compound?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF) to improve nitro-group reactivity vs. ethanol ().

- Catalysis: Introduce Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Reaction Monitoring: Use in-situ FTIR to track nitro-group consumption and adjust reflux time dynamically .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Isotopic Labeling: Synthesize -labeled analogs to distinguish nitro-group signals from impurities.

- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA).

- Crystallographic Cross-Check: Use single-crystal X-ray data (as in ) to validate substituent positions .

Advanced: How to design experiments assessing its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays: Use fluorescence-based assays (e.g., NADPH depletion in cytochrome P450 inhibition studies).

- Dose-Response Curves: Test concentrations from 1 nM–100 µM in triplicate. Normalize data to controls (DMSO-only).

- Structural Docking: Model interactions with target enzymes (e.g., using MOE software as in ) to rationalize activity .

Advanced: How to evaluate its stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Photostability: Expose to UV light (254 nm) and quantify nitro-group reduction using UV-Vis spectroscopy.

- Metabolic Stability: Use liver microsome assays (e.g., human S9 fraction) to assess CYP-mediated degradation .

Advanced: What computational methods predict its reactivity in nucleophilic substitution?

Methodological Answer:

- DFT Calculations: Compute Fukui indices to identify electrophilic sites (e.g., chlorine substitution points).

- Molecular Dynamics: Simulate solvation effects in polar solvents (water/DMSO) to model reaction pathways.

- Transition State Analysis: Use QM/MM hybrid methods to map energy barriers for nitro-group displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.